molecular formula C8H6F3NO2 B14853024 1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one

1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one

Cat. No.: B14853024
M. Wt: 205.13 g/mol
InChI Key: HWRPXPZPXRCUID-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a complex organic compound characterized by the presence of a pyridine ring substituted with a hydroxy group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxy and trifluoromethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2-acetyl-6-(trifluoromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C8H6F3NO2/c1-4(13)6-2-5(14)3-7(12-6)8(9,10)11/h2-3H,1H3,(H,12,14)

InChI Key

HWRPXPZPXRCUID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C=C(N1)C(F)(F)F

Origin of Product

United States

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